molecular formula C8H15F3N2 B13956453 1-ethyl-N-(trifluoromethyl)piperidin-3-amine

1-ethyl-N-(trifluoromethyl)piperidin-3-amine

Cat. No.: B13956453
M. Wt: 196.21 g/mol
InChI Key: NCWZKDWKNIYLQS-UHFFFAOYSA-N
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Description

1-ethyl-N-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used to introduce the trifluoromethyl group into the piperidine ring. The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(trifluoromethyl)piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophilic reagents, such as sodium azide or potassium cyanide, in the presence of a suitable base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-ethyl-N-(trifluoromethyl)piperidin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems. It may be used as a probe to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It may be investigated as a potential drug candidate for various diseases, such as cancer or neurological disorders.

    Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it a valuable component in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-(trifluoromethyl)piperidin-3-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

1-ethyl-N-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-2-13-5-3-4-7(6-13)12-8(9,10)11/h7,12H,2-6H2,1H3

InChI Key

NCWZKDWKNIYLQS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NC(F)(F)F

Origin of Product

United States

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